Cyclopropyl{4-[2-(2-methoxyphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}methanone
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Overview
Description
1-[4-(BENZENESULFONYL)-2-(2-METHOXYPHENYL)-1,3-OXAZOL-5-YL]-4-CYCLOPROPANECARBONYLPIPERAZINE is a complex organic compound that features a combination of aromatic, heterocyclic, and aliphatic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(BENZENESULFONYL)-2-(2-METHOXYPHENYL)-1,3-OXAZOL-5-YL]-4-CYCLOPROPANECARBONYLPIPERAZINE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzenesulfonyl group: This step often involves sulfonylation reactions using reagents like benzenesulfonyl chloride.
Attachment of the cyclopropanecarbonyl group: This can be done through acylation reactions using cyclopropanecarbonyl chloride.
Final coupling with piperazine: This step typically involves nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[4-(BENZENESULFONYL)-2-(2-METHOXYPHENYL)-1,3-OXAZOL-5-YL]-4-CYCLOPROPANECARBONYLPIPERAZINE can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The benzenesulfonyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the oxazole ring could lead to a dihydrooxazole derivative.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism by which 1-[4-(BENZENESULFONYL)-2-(2-METHOXYPHENYL)-1,3-OXAZOL-5-YL]-4-CYCLOPROPANECARBONYLPIPERAZINE exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
4-(BENZENESULFONYL)-2-(2-METHOXYPHENYL)-1,3-OXAZOLE: Lacks the cyclopropanecarbonyl and piperazine groups.
1-[4-(BENZENESULFONYL)-2-(2-METHOXYPHENYL)-1,3-OXAZOL-5-YL]PIPERAZINE: Lacks the cyclopropanecarbonyl group.
Uniqueness
1-[4-(BENZENESULFONYL)-2-(2-METHOXYPHENYL)-1,3-OXAZOL-5-YL]-4-CYCLOPROPANECARBONYLPIPERAZINE is unique due to the presence of both the cyclopropanecarbonyl and piperazine groups, which can impart distinct chemical and biological properties. This combination of functional groups can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H25N3O5S |
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Molecular Weight |
467.5 g/mol |
IUPAC Name |
[4-[4-(benzenesulfonyl)-2-(2-methoxyphenyl)-1,3-oxazol-5-yl]piperazin-1-yl]-cyclopropylmethanone |
InChI |
InChI=1S/C24H25N3O5S/c1-31-20-10-6-5-9-19(20)21-25-22(33(29,30)18-7-3-2-4-8-18)24(32-21)27-15-13-26(14-16-27)23(28)17-11-12-17/h2-10,17H,11-16H2,1H3 |
InChI Key |
NQODSVQZOXEPOQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=C(O2)N3CCN(CC3)C(=O)C4CC4)S(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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